3-(1-Methylcyclopropyl)prop-2-ynoic acid

Descripción general

Descripción

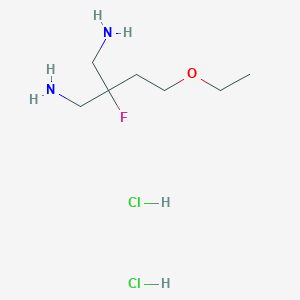

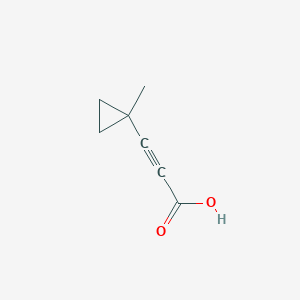

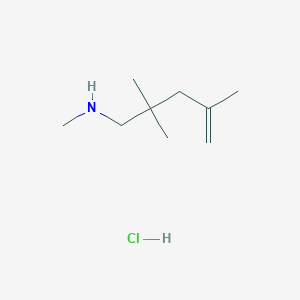

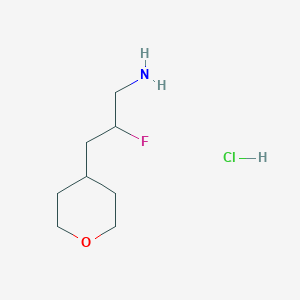

3-(1-Methylcyclopropyl)prop-2-ynoic acid is a chemical compound with the CAS number 1876993-80-4 . It has a molecular weight of 124.14 and a molecular formula of C7H8O2 .

Molecular Structure Analysis

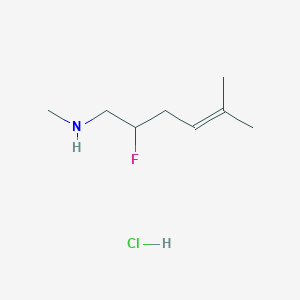

The molecular structure of 3-(1-Methylcyclopropyl)prop-2-ynoic acid consists of a cyclopropyl group (a three-membered carbon ring) attached to a prop-2-ynoic acid group (a three-carbon chain with a terminal carboxylic acid and a triple bond) .Chemical Reactions Analysis

While specific chemical reactions involving 3-(1-Methylcyclopropyl)prop-2-ynoic acid are not available, propiolic acid, a related compound, is known to undergo various reactions. For instance, exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid). It also undergoes bromination to give dibromoacrylic acid .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

A pivotal application is in the stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives from readily available dehydroamino acid derivatives via sulfur ylide. This process showcases the utility in synthesizing aminocyclopropane derivatives with reasonable diastereoselection and good yields, indicating its significance in synthetic chemistry for producing specific stereoisomers of biochemical significance (Zhou et al., 2011).

Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another significant application. This methodology allows for the preservation of enantiomeric purity and has been applied in the enantioselective synthesis of pharmaceuticals, demonstrating the importance of cyclopropane derivatives in drug synthesis (Lifchits & Charette, 2008).

Plant Growth Regulation

1-Methylcyclopropene (1-MCP) is extensively studied for its application as a plant growth regulator. It inhibits ethylene action, thereby delaying ripening and senescence in fruits and vegetables. This application is crucial for extending the shelf life and maintaining the postharvest quality of perishable produce. For example, 1-MCP has been shown to extend the cold storage life and maintain the quality of ‘Kinnow’ mandarin (Baswal et al., 2020).

Inhibition of Ethylene Effects

Further research on 1-MCP highlights its broad utility in inhibiting ethylene effects across a range of fruits, vegetables, and floriculture crops. Its effectiveness at low concentrations makes it an invaluable tool in postharvest technology for enhancing the storage, transport, and overall quality of agricultural products (Blankenship & Dole, 2003).

Propiedades

IUPAC Name |

3-(1-methylcyclopropyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-7(4-5-7)3-2-6(8)9/h4-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSVUAMWKKTMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylcyclopropyl)prop-2-ynoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)

![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)